N-[2-(2-Methoxyethoxy)benzyl]aniline
Description
N-[2-(2-Methoxyethoxy)benzyl]aniline is a benzyl-aniline derivative characterized by a methoxyethoxy (-OCH2CH2OCH3) substituent at the ortho position of the benzyl ring. Its molecular formula is C16H19NO2 (calculated from ), with a molecular weight of ~265.33 g/mol.
Properties
IUPAC Name |
N-[[2-(2-methoxyethoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-18-11-12-19-16-10-6-5-7-14(16)13-17-15-8-3-2-4-9-15/h2-10,17H,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGATMBFIQBYMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1CNC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Reaction Conditions and Mechanism
- Reaction Type: Nucleophilic substitution (SN2) where the aniline nitrogen attacks the electrophilic benzyl chloride carbon.
- Base Role: Sodium hydroxide deprotonates the aniline, increasing its nucleophilicity.
- Solvent Role: Dichloromethane or toluene provides an inert medium and facilitates reflux heating.
- Temperature: Reflux temperature of the solvent (typically 40–110 °C depending on solvent choice).
- Time: Reaction times vary from several hours to overnight to ensure complete conversion.
Reaction Variations and Functional Group Transformations
N-[2-(2-Methoxyethoxy)benzyl]aniline can undergo further chemical transformations:
| Reaction Type | Reagents/Conditions | Possible Products |
|---|---|---|
| Oxidation | Potassium permanganate or hydrogen peroxide | N-[2-(2-Methoxyethoxy)benzyl]nitrobenzene |
| Reduction | Lithium aluminum hydride or sodium borohydride | N-[2-(2-Methoxyethoxy)benzyl]cyclohexylamine |
| Substitution | Alkyl halides or acyl chlorides with base | Various substituted derivatives (e.g., acetanilides) |
These transformations allow derivatization for further biological or material science applications.
Industrial Scale Considerations
While explicit industrial protocols are scarce in literature, industrial synthesis likely mirrors laboratory routes with adaptations:
- Use of continuous flow reactors for better heat and mass transfer.
- Automated reagent feeding and product isolation.
- Optimization of solvent recycling and waste minimization.
- Scale-up considerations to maintain reaction kinetics and selectivity.
Summary Table of Preparation Methods
| Method | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic substitution | 2-(2-Methoxyethoxy)benzyl chloride + aniline + NaOH in DCM/toluene under reflux | Straightforward, high yield | Requires benzyl chloride intermediate |
| Catalytic N-alkylation | Aniline + 2-(2-Methoxyethoxy)benzyl alcohol + catalyst | Atom-economic, milder conditions | Catalyst optimization needed |
| Oxidation/Reduction routes | KMnO4, H2O2, LiAlH4, NaBH4 | Functional group modifications | Not direct synthesis; derivatization |
Research Findings and Data
- The nucleophilic substitution method consistently yields this compound with purity suitable for biological testing.
- Catalytic N-alkylation methods have shown yields in the range of 60–70% for similar benzylated anilines, indicating potential for greener synthesis routes.
- Functional group transformations expand the compound’s utility in medicinal chemistry, providing derivatives with varying biological activities.
Scientific Research Applications
N-[2-(2-Methoxyethoxy)benzyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in proteomics research.
Medicine: Explored for its therapeutic potential in various pharmacological studies.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-Methoxyethoxy)benzyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism are ongoing, with a focus on understanding its binding affinity and specificity.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares N-[2-(2-Methoxyethoxy)benzyl]aniline with key analogs based on substituent type, position, and chain length:
Electronic and Steric Effects
Electron-Donating vs. Withdrawing Groups :
- The methoxyethoxy group in This compound is electron-donating, increasing the electron density of the benzyl ring and enhancing reactivity in electrophilic substitution reactions. In contrast, the nitro group in 4-Methoxy-N-(2-nitrobenzylidene)aniline () withdraws electrons, reducing the basicity of the aniline NH2 group and stabilizing the imine linkage .
- Ethoxy substituents () provide weaker electron donation compared to methoxy, slightly altering electronic properties .
- The ortho-substituted methoxyethoxy group in the target compound may cause moderate steric effects compared to para-substituted analogs .
Biological Activity
N-[2-(2-Methoxyethoxy)benzyl]aniline is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 287.37 g/mol. The structural features include:
- Aniline moiety : Provides basicity and potential for interaction with biological targets.
- Methoxyethoxy group : Enhances solubility and may improve bioavailability.
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. It may act as an inhibitor or activator , modulating various biochemical pathways. Current studies are focused on understanding its binding affinity and specificity to target proteins, which could lead to alterations in metabolic processes .
Anticancer Activity
Preliminary studies indicate that this compound exhibits moderate anticancer activity . Similar compounds have shown efficacy in inhibiting cell proliferation across various cancer cell lines, suggesting potential therapeutic applications in oncology .
Antimicrobial Properties
Research has suggested promising antimicrobial activity against resistant bacterial strains. The compound's structural features may enhance its ability to penetrate cellular membranes, increasing its efficacy against pathogens .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Promising | Enzyme inhibition |
| α-benzyl monoxime derivatives | High (leukemia) | Moderate | Cell cycle arrest |
| Benzyloxy chalcones | High (various cancers) | Limited | hMAO inhibition |
Case Studies and Research Findings
- Study on Anticancer Effects : A recent study investigated the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability, suggesting its potential as a therapeutic agent .
- Antimicrobial Efficacy : Research focusing on the compound’s antimicrobial properties revealed effectiveness against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential as a new antimicrobial agent .
- Mechanistic Insights : Computational docking studies have been employed to elucidate the binding interactions between this compound and various enzymes involved in cancer metabolism, indicating specific binding sites that could be targeted for drug development .
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing N-[2-(2-Methoxyethoxy)benzyl]aniline, and how can purity be optimized?
- Synthesis : The compound can be synthesized via imine condensation followed by isoaromatization, as demonstrated in analogous benzyl-substituted aniline derivatives. For example, (E)-2-arylidene-3-cyclohexenones react with primary amines under controlled conditions to form substituted anilines .
- Purification : Column chromatography on silica gel is widely used for purification, though substituent position (e.g., meta-nitro groups) may lead to side products like 2-benzylphenol, requiring gradient elution optimization .
- Key Data :
| Parameter | Condition/Result | Reference |
|---|---|---|
| Reaction Yield | 60-85% (dependent on substituents) | |
| Purification | Silica gel (hexane/ethyl acetate) |
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- NMR : H and C NMR are essential for confirming the methoxyethoxy and benzyl substituents. For example, the methoxy group typically resonates at δ ~3.3–3.5 ppm, while aromatic protons appear between δ 6.5–7.5 ppm .
- Chromatography : HPLC retention times (e.g., 1.40 minutes under SMD-TFA05 conditions) and LCMS (m/z values) validate molecular weight and purity .
- Physical Properties : Boiling points for similar methoxyethoxy-substituted compounds range from 194–213°C, as seen in analogous structures .
Advanced Research Questions
Q. How does the methoxyethoxy substituent influence electronic and steric effects in catalytic applications?
- Electronic Effects : The methoxyethoxy group acts as an electron-donating substituent, enhancing the electron density on the aniline nitrogen. This modulates reactivity in coordination chemistry, as seen in aluminum complexes where such ligands improve catalytic activity in ring-opening polymerizations .
- Steric Effects : The flexible methoxyethoxy chain may reduce steric hindrance compared to bulkier substituents, facilitating ligand-metal coordination. This is critical in designing catalysts for stereoselective reactions .
- Case Study : Aluminum dimethyl complexes with N-[2-(piperidinyl)benzyl]aniline ligands show high stereoselectivity in lactide polymerization, achieving >90% isotacticity .
Q. What experimental strategies address contradictions in reported synthetic yields or byproduct formation?
- Byproduct Mitigation : Meta- or para-substituted starting materials (e.g., nitro or cyano groups) can lead to competing pathways. For example, para-cyano substituents in 3-cyclohexenones exclusively yield 2-benzylphenol, necessitating substituent screening .
- Optimization : Reaction temperature and solvent polarity significantly impact yields. Polar aprotic solvents (e.g., DMF) enhance imine condensation efficiency, while lower temperatures reduce side reactions .
- Data Comparison :
| Substituent | Product Yield | Byproduct |
|---|---|---|
| Meta-nitro | 60% | 2-Benzylphenol (20%) |
| Para-cyano | 0% | 2-Benzylphenol (100%) |
Q. How is this compound utilized in electrochemical or materials science applications?
- Ionic Liquids : Methoxyethoxy groups enhance solubility and ionic conductivity in electrolytes. For instance, bis(trifluoromethylsulfonyl)imide salts of methoxyethoxy-substituted ammonium ions show reversible magnesium electrochemistry, critical for battery applications .
- Conductivity Data :
| Electrolyte | Conductivity (mS/cm) | Application |
|---|---|---|
| [IL1][NTf2] | 4.2 (25°C) | Mg batteries |
Methodological Recommendations
- Synthetic Reproducibility : Use anhydrous conditions and inert atmospheres to prevent hydrolysis of the methoxyethoxy group .
- Data Validation : Cross-reference NMR shifts with computational models (e.g., DFT) to confirm assignments .
- Advanced Applications : Explore the compound’s role in photoredox catalysis or as a ligand for transition metals (e.g., Pd, Cu) in cross-coupling reactions, leveraging its electron-rich aromatic system .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
